molecular formula C24H23NO2 B2628779 3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 647036-26-8

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2628779
CAS No.: 647036-26-8
M. Wt: 357.453
InChI Key: HDOAWHDGWAGPFR-UHFFFAOYSA-N
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Description

3-[(4-tert-Butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a methylidene bridge linked to a 4-tert-butylphenyl group and a carboxylic acid moiety at position 9 (Figure 1). Its molecular formula is C₂₄H₂₃NO₂, with a molecular weight of 357.45 g/mol . The compound is characterized by its fused cyclopentaquinoline core, which confers rigidity, and the tert-butyl substituent, which enhances lipophilicity.

Properties

IUPAC Name

(3E)-3-[(4-tert-butylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOAWHDGWAGPFR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a synthetic compound with potential biological activities that warrant detailed investigation. This article aims to provide an overview of its structural properties, biological activities, and relevant research findings.

Structural Information

The molecular formula of the compound is C24H23NO2. Its structure includes a cyclopenta[b]quinoline core substituted with a tert-butylphenyl group and a carboxylic acid functional group. The structural representation can be summarized as follows:

  • Molecular Formula : C24H23NO2
  • SMILES : CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
  • InChI : InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)/b16-14+

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific biological activity of this compound remains under-explored; however, its structural analogs suggest potential efficacy against cancer.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, compounds with similar structures have been documented to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease . The inhibition of these enzymes could potentially lead to reduced amyloid plaque formation.

Anti-inflammatory Effects

The presence of a carboxylic acid group suggests that this compound could possess anti-inflammatory properties. Compounds with similar functionalities have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha .

In vivo Studies

Limited in vivo studies exist for this specific compound; however, related quinoline derivatives have shown promise in animal models of Alzheimer’s disease. These studies typically assess the reduction of amyloid plaques and improvement in cognitive function following treatment with these compounds .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of cyclopenta[b]quinoline-9-carboxylic acid derivatives with varying substituents on the methylidene group. Key analogues include:

3-[(4-Hydroxyphenyl)methylidene] variant (CAS 748777-72-2) : Substituted with a 4-hydroxyphenyl group, molecular weight 317.34 g/mol .

3-[(3,4-Dimethoxyphenyl)methylidene] variant (CAS 379726-67-7) : Features methoxy groups at positions 3 and 4 on the phenyl ring, molecular weight 361.40 g/mol .

3-(Phenylmethylidene) variant (CID 5004877) : Simplest analogue with an unsubstituted phenyl group, molecular weight 301.34 g/mol .

3-[(4-Chlorophenyl)methylidene] variant : Contains a chloro substituent (CAS 522624-46-0) .

3-{[4-(Diethylamino)phenyl]methylidene} variant (CAS 726157-44-4): Incorporates a diethylamino group, molecular weight 372.50 g/mol .

Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-tert-Butylphenyl 357.45 -COOH, tert-butyl
3-[(4-Hydroxyphenyl)methylidene] 4-Hydroxyphenyl 317.34 -COOH, -OH
3-[(3,4-Dimethoxyphenyl)methylidene] 3,4-Dimethoxyphenyl 361.40 -COOH, -OCH₃
3-(Phenylmethylidene) Phenyl 301.34 -COOH
3-{[4-(Diethylamino)phenyl]methylidene} 4-Diethylaminophenyl 372.50 -COOH, -N(CH₂CH₃)₂

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound Melting Point (°C) HPLC Purity (%) Key NMR Signals (δ, ppm)
Target Compound* Not reported Not reported tert-butyl: ~1.30 (s, 9H); aromatic: 7.3–7.6
3-[(4-Tert-butylphenyl)methylidene]-cyclopentanone (3b4) 177.3–179.6 99.941 1.299 (s, 9H), 7.620 (d, J=8.4 Hz, 2H)
3-[(4-Hydroxyphenyl)methylidene] Not reported Not reported Hydroxyl: ~9.5–10.5 (broad)
3-{[4-(Diethylamino)phenyl]methylidene} Not reported ≥95 Diethylamino: ~3.3–3.5 (q, 4H), 1.1 (t, 6H)

Stability and Handling

  • Storage : Most analogues require storage in dry, ventilated conditions at 2–8°C .
  • Hazards: Compounds with hydroxyl or amino groups may pose skin/eye irritation risks .

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